L-Valyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-tryptophylglycinamide
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Overview
Description
L-Valyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-tryptophylglycinamide is a complex peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-tryptophylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield of the final product. The use of advanced purification techniques like preparative HPLC is crucial to obtain the desired compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-tryptophylglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tryptophan and phenylalanine.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved using specific coupling reagents and protecting groups during SPPS.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide chain. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.
Scientific Research Applications
L-Valyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-tryptophylglycinamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein-protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of L-Valyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-tryptophylglycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate these targets, leading to various biological effects such as inhibition of enzyme activity or alteration of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-phenylalanine: A simpler dipeptide with similar amino acid components.
L-phenylalanyl-L-prolyl-L-glutamyl-DL-phenylalanyl-L-valyl-L-leucine: Another peptide with a different sequence but containing some of the same amino acids.
Uniqueness
L-Valyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-tryptophylglycinamide is unique due to its specific sequence and the presence of multiple aromatic and hydrophobic amino acids. This combination imparts distinct structural and functional properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
220654-08-0 |
---|---|
Molecular Formula |
C41H50N8O6 |
Molecular Weight |
750.9 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C41H50N8O6/c1-25(2)36(43)40(54)47-31(20-26-12-5-3-6-13-26)38(52)48-33(21-27-14-7-4-8-15-27)41(55)49-19-11-18-34(49)39(53)46-32(37(51)45-24-35(42)50)22-28-23-44-30-17-10-9-16-29(28)30/h3-10,12-17,23,25,31-34,36,44H,11,18-22,24,43H2,1-2H3,(H2,42,50)(H,45,51)(H,46,53)(H,47,54)(H,48,52)/t31-,32-,33-,34-,36-/m0/s1 |
InChI Key |
BXNYGEFGZPUHOO-NRYNYGQJSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N)N |
Origin of Product |
United States |
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